(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate
CAS No.:
Cat. No.: VC16209087
Molecular Formula: C12H14BrNO7
Molecular Weight: 364.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO7 |
|---|---|
| Molecular Weight | 364.15 g/mol |
| IUPAC Name | (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate |
| Standard InChI | InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3 |
| Standard InChI Key | PWDCJWOBYXDRAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a six-membered oxane ring substituted at positions 3, 4, 5, and 6. Key substituents include:
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Acetate group at position 3.
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Acetyloxy groups at positions 4 and 5.
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Bromo and cyano groups at position 6.
This configuration is confirmed by its IUPAC name and canonical SMILES string (CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br). The presence of electron-withdrawing groups (bromo, cyano) and ester functionalities suggests significant polarization effects, influencing reactivity and stability.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrNO₇ |
| Molecular Weight | 364.15 g/mol |
| IUPAC Name | (4,5-Diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate |
| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
| InChI Key | PWDCJWOBYXDRAR-UHFFFAOYSA-N |
Synthesis and Preparation
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at position 6 without side reactions.
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Steric Hindrance: Bulky acetyloxy groups may slow bromination/cyanation.
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Purification: Separation from byproducts (e.g., over-acetylated derivatives) requires advanced chromatography.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its ester and nitrile groups:
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Polar Solvents: Likely soluble in acetone, DMSO, or THF due to ester moieties.
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Nonpolar Solvents: Limited solubility in hexane or toluene.
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Hydrolytic Sensitivity: Acetate and acetyloxy groups may undergo hydrolysis under acidic/basic conditions, necessitating anhydrous storage.
Spectroscopic Characterization
Hypothetical analytical data for the compound can be extrapolated from similar molecules:
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IR Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O esters), ~2250 cm⁻¹ (C≡N), and ~600 cm⁻¹ (C-Br).
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NMR:
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¹H NMR: Acetyl methyl protons (~2.0 ppm), oxane ring protons (3.5–5.5 ppm).
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¹³C NMR: Carbonyl carbons (~170 ppm), nitrile carbon (~115 ppm).
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| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Bromine Substitution | NaN₃, DMF | 6-Azido derivative |
| Ester Hydrolysis | NaOH, H₂O | Free hydroxyl groups at 3,4,5 |
| Nitrile Reduction | LiAlH₄ | Primary amine at position 6 |
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